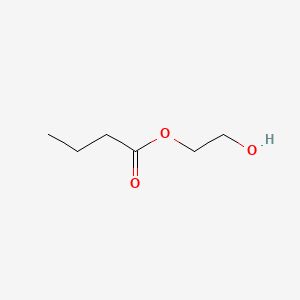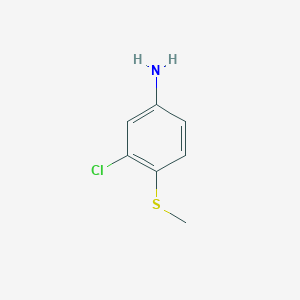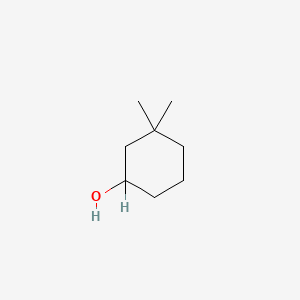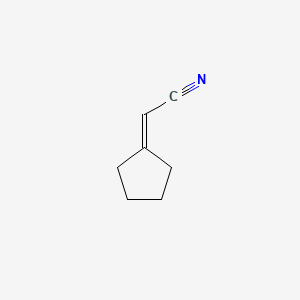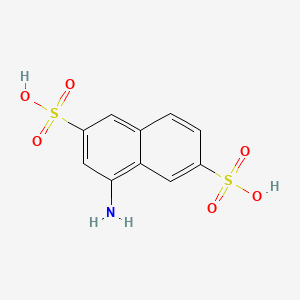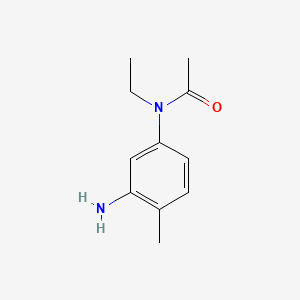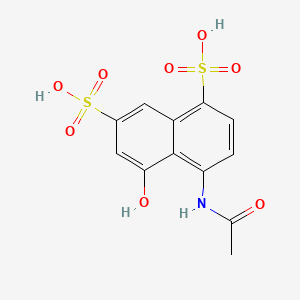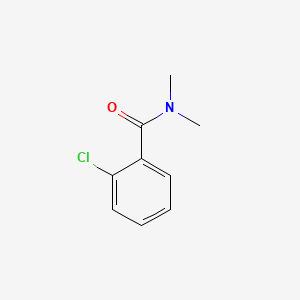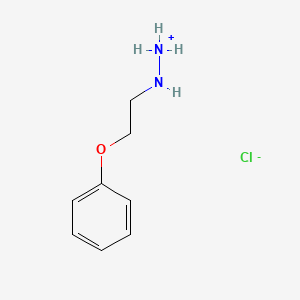
(2-Phenoxyethyl)hydrazine hydrochloride
Übersicht
Beschreibung
(2-Phenoxyethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a hydrazine derivative, characterized by the presence of a phenoxyethyl group attached to a hydrazine moiety. This compound is primarily used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethyl)hydrazine hydrochloride typically involves the reaction of 2-phenoxyethanol with hydrazine hydrate in the presence of hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-phenoxyethanol and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux conditions, usually at temperatures ranging from 80°C to 100°C.
Procedure: 2-phenoxyethanol is added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol or water). Hydrochloric acid is then added dropwise to the reaction mixture. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and recrystallizing the solid from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2-phenoxyethanol and hydrazine hydrate are handled in industrial reactors.
Continuous Reflux: The reaction is carried out in continuous reflux systems to ensure efficient mixing and heat transfer.
Automated Isolation: The product is isolated using automated filtration and recrystallization systems to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenoxyethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.
Reduction Products: Hydrazones, amines, or other reduced derivatives.
Substitution Products: Alkylated or acylated hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Phenoxyethyl)hydrazine hydrochloride is used as a building block for the synthesis of various organic molecules. It is particularly useful in the preparation of hydrazones, which are intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of hydrazine-sensitive enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (2-Phenoxyethyl)hydrazine hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins, leading to enzyme inhibition or modification. This interaction can disrupt normal cellular processes, which is the basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylhydrazine hydrochloride: Similar in structure but lacks the phenoxyethyl group.
(2-Phenoxyethyl)amine hydrochloride: Similar but contains an amine group instead of a hydrazine moiety.
(2-Phenoxyethyl)hydrazine: The free base form without the hydrochloride salt.
Uniqueness
(2-Phenoxyethyl)hydrazine hydrochloride is unique due to the presence of both the phenoxyethyl group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
Eigenschaften
IUPAC Name |
2-phenoxyethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJBRRKMKRWPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962416 | |
| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4230-21-1 | |
| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


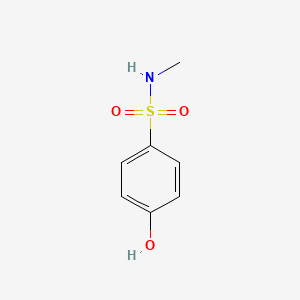
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
